4-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid
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Overview
Description
4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic routes typically involve cyclization reactions, oxidation, and substitution reactions. Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, 4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid stands out due to its unique structure and functional groups. Similar compounds include those with similar core structures but different substituents, such as:
- 4,4’,4’'-(phenyl-1,3,5-trioxo)-benzoic acid
- (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-6,10,12,12a-tetrahydroxy-6-methyl-1,3,11-trioxo-4,4a,5,5a-tetrahydro-2H-tetracene-2-carboxamide .
These compounds may share some chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
4-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c26-13(27)7-4-8-25-21(28)16-11-9-12(17(16)22(25)29)18-15(11)14(10-5-2-1-3-6-10)19-20(31-18)24-23(30)32-19/h1-3,5-6,11-12,14-18H,4,7-9H2,(H,24,30)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVOQWRAWNRIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)SC5=C(C3C6=CC=CC=C6)SC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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